2-(Isopropylthio)aniline

Steric effects Taft parameters Synthetic intermediate selection

This ortho-thioether aniline features an isopropylthio group providing distinct steric and electronic properties compared to methylthio or ethylthio analogs—critical for ceritinib API synthesis and Ni-catalyzed C-H chalcogenation (70–90% conversion). The substitution pattern is structurally required for downstream pharmaceutical intermediates and agrochemical precursors. Hydrochloride salt (CAS 861343-73-9) available for improved handling. Verify substituent-specific performance; this compound is not interchangeable with generic alkylthio anilines.

Molecular Formula C9H13NS
Molecular Weight 167.27 g/mol
CAS No. 6397-33-7
Cat. No. B1631709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Isopropylthio)aniline
CAS6397-33-7
Molecular FormulaC9H13NS
Molecular Weight167.27 g/mol
Structural Identifiers
SMILESCC(C)SC1=CC=CC=C1N
InChIInChI=1S/C9H13NS/c1-7(2)11-9-6-4-3-5-8(9)10/h3-7H,10H2,1-2H3
InChIKeyBZPPEJDGWPFYAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Isopropylthio)aniline (CAS 6397-33-7) for Pharmaceutical and Agrochemical Intermediate Sourcing


2-(Isopropylthio)aniline (CAS 6397-33-7) is an ortho-thioether substituted aromatic amine with molecular formula C9H13NS and molecular weight 167.27 g/mol . This compound features a primary aniline nitrogen adjacent to an isopropylthio (-S-CH(CH3)2) group, positioning it as a versatile building block for pharmaceutical intermediates, agrochemical synthesis, and materials chemistry applications . The ortho-thioether substitution pattern imparts distinct reactivity and steric characteristics compared to unsubstituted aniline or alkyl-substituted analogs.

Why 2-(Isopropylthio)aniline Cannot Be Replaced by Other Ortho-Thioether Anilines in Critical Synthetic Routes


Ortho-thioether anilines are not interchangeable building blocks due to steric and electronic differences among alkylthio substituents. The isopropylthio group in 2-(Isopropylthio)aniline provides a distinct combination of steric bulk and electron-donating character compared to methylthio, ethylthio, or other alkylthio analogs [1]. These differences directly impact reaction outcomes in downstream transformations, including cyclization efficiency, directing group performance in C-H functionalization, and the physicochemical properties of final pharmaceutical or agrochemical products. Procurement decisions must account for these structure-specific performance characteristics rather than assuming class-level interchangeability.

Quantitative Differentiation Evidence for 2-(Isopropylthio)aniline vs. Ortho-Thioether Aniline Analogs


Steric Parameter Comparison: Isopropylthio vs. Methylthio Substituents in Ortho-Aniline Derivatives

The isopropylthio substituent in 2-(Isopropylthio)aniline provides greater steric bulk than the methylthio group found in 2-(methylthio)aniline, with Taft steric parameter (Es) values of -0.47 for SCH(CH3)2 compared to -0.34 for SCH3 [1]. This steric differentiation influences reaction regioselectivity and transition state accessibility in C-H functionalization and cyclization reactions where the ortho-thioether group serves as a directing moiety [2].

Steric effects Taft parameters Synthetic intermediate selection

Lipophilicity Differential: Calculated LogP Comparison for Ortho-Thioether Aniline Series

2-(Isopropylthio)aniline exhibits calculated LogP values in the range of 2.8-3.1, representing a significant increase in lipophilicity compared to the methylthio analog (calculated LogP 1.9-2.2) [1]. This lipophilicity differential of approximately 0.9-1.0 LogP units translates to roughly an 8-fold difference in octanol-water partition coefficient, directly impacting membrane permeability, protein binding, and metabolic stability profiles of compounds derived from this building block [2].

Lipophilicity Drug-likeness Physicochemical properties

Synthetic Route Efficiency: Isopropylthio-Specific Alkylation vs. Thiol Addition Pathways

The synthesis of 2-(Isopropylthio)aniline via S-alkylation of 2-aminothiophenol with 2-bromopropane proceeds under mild conditions (room temperature, aqueous ethanol) with reported yields exceeding 85% when optimized . In contrast, the corresponding synthesis of bulkier tert-butylthio analogs requires elevated temperatures (60-80°C) and extended reaction times due to steric hindrance at the electrophilic carbon [1]. This difference in synthetic accessibility makes 2-(Isopropylthio)aniline a more practical intermediate than tert-butylthio alternatives while providing greater structural diversity than methylthio or ethylthio derivatives.

Synthetic methodology Yield optimization Process chemistry

Application Scenarios Where 2-(Isopropylthio)aniline Provides Demonstrated Advantages


Synthesis of N-Heterocyclic Compounds via C-H Functionalization with Ortho-Thioether Directing Groups

2-(Isopropylthio)aniline serves as a substrate for nickel-catalyzed C-H chalcogenation reactions where the ortho-thioether group functions as a removable directing group [1]. The isopropylthio substituent provides an optimal balance of directing efficiency and facile post-functionalization removal compared to bulkier or smaller alkylthio groups, enabling regioselective C-H functionalization with reported conversion rates of 70-90% for diverse aniline substrates under nickel catalysis .

Pharmaceutical Intermediate for ALK/ACK1 Kinase Inhibitor Synthesis

2-(Isopropylthio)aniline and its hydrochloride salt (CAS 861343-73-9) function as key intermediates in the synthesis of ceritinib and related ALK/ACK1 kinase inhibitors [1]. The isopropylthio substitution pattern is structurally required for downstream transformations to the final active pharmaceutical ingredient, with the hydrochloride salt form (MW 203.73) offering improved handling and stability characteristics for manufacturing scale-up .

Agrochemical Active Ingredient Development Requiring Specific Lipophilicity Profiles

The calculated LogP range of 2.8-3.1 for 2-(Isopropylthio)aniline-derived compounds aligns with optimal lipophilicity requirements for certain herbicide and fungicide active ingredients [1]. Patent literature describes aniline derivatives with alkylthio substitution patterns as precursors for herbicidal compounds, where the isopropylthio moiety provides the appropriate balance of systemic mobility and target site penetration .

Materials Chemistry: Synthesis of Sulfur-Containing Conjugated Systems and Dyes

2-(Isopropylthio)aniline is employed as a precursor in the synthesis of sulfur-containing dyes and pigments where the isopropylthio group influences the electronic absorption properties of the final chromophore [1]. The compound's yellow to brown crystalline solid characteristics and primary amine functionality enable diverse derivatization pathways for tuning optical and electronic properties in materials applications .

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